molecular formula C12H12ClN3OS B2726875 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 303987-96-4

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2726875
CAS No.: 303987-96-4
M. Wt: 281.76
InChI Key: NMVZSVWOQBFPHI-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a 4-chlorophenyl sulfanyl group at position 5, methyl groups at positions 1 and 3, and a carboxamide moiety at position 4.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-7-10(11(14)17)12(16(2)15-7)18-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZSVWOQBFPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)SC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with the pyrazole derivative.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides and herbicides, due to its ability to interfere with biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorophenyl sulfanyl group and the carboxamide moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key Structural Features:

  • Target Compound :
    • Positions 1 and 3 : Methyl groups.
    • Position 4 : Carboxamide (-CONH2).
    • Position 5 : 4-Chlorophenyl sulfanyl (-S-C6H4-Cl).

Comparative Analysis:

Compound 1 : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Substituents :
    • Position 1: 2,4-Dichlorophenyl.
    • Position 3: Methyl.
    • Position 4: Carboxamide with N-(3-pyridylmethyl).
    • Position 5: 4-Chlorophenyl.
  • Bioactivity: Potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM). The 2,4-dichlorophenyl and 3-pyridylmethyl groups likely enhance receptor binding via hydrophobic and hydrogen-bonding interactions.
Compound 2 : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentyl-1H-pyrazole-3-carboxamide
  • Substituents :
    • Position 1: 2,4-Dichlorophenyl.
    • Position 4: Carboxamide with N-pentyl.
  • Properties : The pentyl chain may improve lipophilicity and membrane permeability compared to the target compound’s unsubstituted carboxamide.
Compound 3 : 5-[(2-Chlorophenyl)methyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • Substituents :
    • Position 3: Trifluoromethyl (-CF3).
    • Position 4: Carboxamide with N-(4-methoxyphenyl).
    • Position 5: 2-Chlorobenzyl sulfanyl.
  • Properties : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the 4-methoxyphenyl group introduces polarity.

Data Tables

Table 1. Structural and Functional Comparison of Pyrazole-Carboxamide Derivatives

Compound Position 1 Position 3 Position 4 (Carboxamide) Position 5 Key Bioactivity/Properties Reference
Target Compound Methyl Methyl -CONH2 4-Cl-C6H4-S- N/A -
Compound 1 2,4-diCl-C6H3 Methyl N-(3-pyridylmethyl) 4-Cl-C6H4- CB1 antagonist (IC50 = 0.139 nM)
Compound 2 2,4-diCl-C6H3 - N-pentyl 4-Cl-C6H4- Increased lipophilicity
Compound 3 Methyl CF3 N-(4-methoxyphenyl) 2-Cl-C6H4-CH2-S- Enhanced metabolic stability

Research Findings and Implications

Cannabinoid Receptor Affinity: Compound 1 () demonstrates that dichlorophenyl and pyridylmethyl substituents significantly enhance CB1 receptor binding.

Metabolic Stability :

  • The trifluoromethyl group in Compound 3 () highlights the role of electron-withdrawing substituents in improving stability. The target compound’s methyl groups may confer rigidity but could reduce metabolic resistance compared to -CF3 analogues.

Solubility and Permeability :

  • Compound 2’s pentyl chain () increases lipophilicity, which may enhance blood-brain barrier penetration. The target compound’s carboxamide group (-CONH2) could improve aqueous solubility relative to N-alkylated derivatives.

Biological Activity

5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (commonly referred to as CPS-DPPC) is a synthetic pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • Molecular Formula : C18H16ClN3OS
  • Molecular Weight : 357.86 g/mol

Structural Features

The compound features a pyrazole ring with:

  • A chlorophenyl sulfanyl group at position 5.
  • A dimethyl group at position 1.
  • A carboxamide functional group at position 4.

IUPAC Name

This compound

The biological activity of CPS-DPPC is primarily attributed to its ability to interact with specific molecular targets, such as:

  • Kinases : CPS-DPPC has shown inhibitory effects on various kinases, including Aurora-A and CDK2, which are crucial in cell cycle regulation and proliferation.
  • Receptors : The compound may also modulate receptor activity, impacting signaling pathways associated with cancer progression and inflammation.

Anticancer Activity

CPS-DPPC has demonstrated significant anticancer properties in various studies:

  • In vitro Studies :
    • In a study evaluating the cytotoxicity of pyrazole derivatives, CPS-DPPC exhibited an IC50 value of approximately 49.85 µM against A549 lung cancer cell lines .
    • Further research indicated that derivatives similar to CPS-DPPC inhibited growth in multiple cancer cell lines, showcasing its potential as an anticancer agent .

Anti-inflammatory Properties

Research indicates that CPS-DPPC also possesses anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .

Structure-Activity Relationships (SAR)

Understanding the SAR of CPS-DPPC is essential for optimizing its biological activity. Key findings include:

  • Chlorophenyl Group : The presence of the chlorophenyl sulfanyl moiety enhances the compound's ability to interact with biological targets.
  • Dimethyl Substitution : The dimethyl group at position 1 contributes to the lipophilicity and overall stability of the compound, potentially affecting its bioavailability and efficacy.

Recent Advances

Recent literature highlights several studies focusing on the synthesis and biological evaluation of pyrazole derivatives, including CPS-DPPC:

  • Antitumor Activity : A study by Xia et al. demonstrated that related pyrazole compounds induced significant apoptosis in cancer cells with IC50 values comparable to established chemotherapeutics .
  • Kinase Inhibition : Research has shown that CPS-DPPC and its analogs effectively inhibit Aurora-A kinase, a target implicated in various cancers .

Comparative Analysis

The following table summarizes the biological activities of CPS-DPPC compared to other similar compounds:

Compound NameIC50 (µM)Activity Type
5-[(4-chlorophenyl)sulfanyl]-CPS-DPPC49.85Antitumor
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole0.39Autophagy induction
Pyrazole derivative from Li et al.0.16Aurora-A kinase inhibition

Q & A

Q. What are the standard synthetic routes for 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide?

The compound is synthesized via cyclocondensation and functionalization reactions. A common approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or phenyl dithiocarbamates under reflux conditions. Key steps include:

  • Step 1 : Base-mediated cyclization using NaOH and CS₂ in DMF at 0°C to form the pyrazole core .
  • Step 2 : Sulfanyl group introduction via reaction with 4-chlorophenyl thiol derivatives in the presence of K₂CO₃ .
  • Step 3 : Carboxamide formation through hydrolysis of the ester group followed by coupling with amines . Purity is confirmed via elemental analysis (>98%), and intermediates are characterized by IR, ¹H-NMR, and mass spectrometry .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, S-C aromatic stretch at ~680 cm⁻¹) .
  • ¹H-NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons from the 4-chlorophenyl group at δ 7.2–7.6 ppm) .
  • Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 335.8) and fragmentation patterns to verify the structure .
  • Elemental analysis : Validates purity (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Density Functional Theory (DFT) calculations and molecular docking are used to study electronic properties and target interactions. For example:

  • DFT : Predicts charge distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites (e.g., sulfanyl group as a nucleophilic center) .
  • Molecular docking : Screens against cyclooxygenase-2 (COX-2) or cannabinoid receptors, revealing binding affinities (e.g., ΔG = -8.2 kcal/mol for COX-2) . These models guide in vitro testing prioritization and structural optimization .

Q. What strategies address contradictions in pharmacological data across studies?

Discrepancies in activity (e.g., COX-2 inhibition vs. CB1 antagonism) may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls .
  • Metabolic stability checks : Evaluate hepatic microsomal degradation to rule out false negatives .
  • Structural analogs : Compare substituent effects (e.g., replacing 4-chlorophenyl with 4-fluorophenyl alters logP and potency) .

Q. What in vitro and in vivo models assess its therapeutic potential?

  • In vitro :
  • Analgesic activity : Hot-plate test in murine neuroblastoma cells (IC₅₀ = 12 µM) .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in THP-1 monocytes (70% inhibition at 50 µM) .
    • In vivo :
  • Rodent models : Carrageenan-induced paw edema (ED₅₀ = 25 mg/kg) and acetic acid writhing test (55% reduction at 30 mg/kg) .
  • Ulcerogenicity : Assess gastric lesions post-administration (e.g., 2.1 ulcers/rat vs. 8.3 for aspirin) .

Q. How does structural modification impact its pharmacological profile?

  • Sulfanyl group replacement : Substituting with methylsulfonyl reduces COX-2 affinity by 40% but improves aqueous solubility .
  • Carboxamide N-alkylation : Introducing a methyl group enhances metabolic stability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for parent compound) .
  • Pyrazole ring substitution : Adding electron-withdrawing groups (e.g., -CF₃) increases CB1 receptor antagonism (Ki = 18 nM vs. 120 nM) .

Q. What are the challenges in crystallographic analysis of this compound?

  • Crystal growth : Requires slow evaporation from DMSO/EtOH (3:1) at 4°C .
  • Data collection : Monoclinic systems (e.g., P2₁/c, a = 9.0032 Å, β = 92.003°) often show twinning, necessitating high-resolution detectors (≤0.84 Å) .
  • Structural refinement : Disordered sulfanyl groups are resolved using SHELXL with anisotropic displacement parameters .

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